Acetamide, N-(2-propoxyphenyl)-
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Overview
Description
Acetamide, N-(2-propoxyphenyl)-: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-propoxyphenyl)- typically involves the reaction of 2-propoxyphenylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-propoxyphenyl)- can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Acetamide, N-(2-propoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-(2-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on aliphatic amidase expression-regulating proteins, thereby influencing metabolic pathways .
Comparison with Similar Compounds
- N-(5-nitro-2-propoxyphenyl)-acetamide
- N-(2-chlorophenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide
- N-(2-methoxyphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide .
Uniqueness: Acetamide, N-(2-propoxyphenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxyphenyl group enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
55792-51-3 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-7-5-4-6-10(11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
VFCXAQXVRPJXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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